O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride
Description
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride is a hydroxylamine derivative featuring a 2-methoxyethyl group attached to the oxygen atom and a methyl group on the nitrogen, forming a hydrochloride salt. This compound is structurally distinct due to its ether-linked methoxyethyl substituent, which enhances solubility and stability compared to simpler hydroxylamine derivatives. It is primarily utilized in pharmaceutical research, particularly in the synthesis of modified antisense oligonucleotides (ASOs) with improved pharmacokinetic properties .
The hydrochloride salt form improves handling and shelf life, making it preferable for industrial applications.
Properties
IUPAC Name |
N-(2-methoxyethoxy)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-5-7-4-3-6-2;/h5H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLKPGBPOJXJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Alkylation of Hydroxylamine Derivatives
Method Overview:
This traditional approach involves the alkylation of hydroxylamine or its derivatives with suitable alkyl halides under basic conditions, often in an alcohol solvent such as methanol.
- Dissolution of hydroxylamine or its salt in an alcohol solvent.
- Addition of an alkyl halide (e.g., 2-chloroethanol or its derivatives) to introduce the methoxyethyl group.
- Use of alkali metal hydroxides (sodium, potassium, or lithium hydroxide) to facilitate nucleophilic substitution.
- Refluxing under anhydrous conditions to promote the reaction.
- Acidification with hydrochloric acid to form the hydrochloride salt.
- The process is straightforward but may require multiple purification steps to isolate the pure compound.
- Reaction conditions typically involve temperatures between 20°C and 50°C, with reaction times from 2 to 8 hours.
- The yield depends on the molar ratios and purity of starting materials.
| Parameter | Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous methanol or ethanol | Solubility of reactants |
| Alkylating agent | 2-Chloroethyl methyl ether or similar | Provides the methoxyethyl group |
| Base | Sodium hydroxide (NaOH), potassium hydroxide (KOH) | Facilitates nucleophilic attack |
| Temperature | 20°C – 50°C | Reflux conditions may be employed |
| Reaction time | 2 – 8 hours | Longer times improve yield |
| Purification | Acidic work-up, recrystallization | To obtain pure hydrochloride salt |
One-Pot Reaction Using Sulfur Dioxide, Sodium Nitrite, and Methyl-Sulfate (Patent Method)
Method Overview:
A more innovative and environmentally friendly route involves a one-pot, series-connected reaction in aqueous media, utilizing sulfur dioxide gas, sodium nitrite, sodium hydroxide, and methyl sulfate to synthesize the target compound directly.
- In a reaction vessel, water is added, followed by sodium nitrite and sodium hydroxide, which are stirred until dissolved.
- Sulfur dioxide gas is introduced, reacting with the nitrite and hydroxide to form reactive intermediates.
- Methyl sulfate is then added in a controlled manner, with the reaction maintained at 20–40°C for 2–4 hours.
- The reaction is terminated by acidification with sulfuric acid to pH 1.
- Under reduced pressure, the product, O-(2-methoxyethyl)-N-methylhydroxylamine hydrochloride , is isolated by distillation and acidification.
- The process is environmentally friendly, utilizing waste sulfurous gases.
- It simplifies the synthesis into a single vessel, reducing operational complexity.
- Cost-effective and suitable for industrial scale.
| Parameter | Conditions | Notes |
|---|---|---|
| Reactants | Sodium nitrite (1–5 molar ratio to SO₂), sodium hydroxide (1–3 molar ratio to NaNO₂), methyl sulfate (1–3 molar ratio) | Precise molar ratios critical for yield |
| Temperature | 20°C – 40°C | Maintains reaction efficiency |
| Reaction time | 1 – 5 hours | Sufficient for complete conversion |
| pH after termination | 1 (acidified with sulfuric acid) | Ensures formation of hydrochloride salt |
| Gas introduction | Sulfur dioxide gas under controlled flow | Reacts with nitrite and hydroxide to generate reactive intermediates |
Hydroxylamine Derivative Activation via Ester or Acid Chloride
Method Overview:
This approach involves activating hydroxylamine derivatives using esters or acid chlorides, followed by nucleophilic substitution with methoxyethyl groups.
- Formation of an active ester (e.g., ethyl chloroformate) in the presence of a mild base (e.g., N-methylmorpholine).
- Reaction of this intermediate with hydroxylamine to form the desired hydroxamic acid derivative.
- Subsequent methylation using methyl sulfate or methyl iodide.
- Acidification to obtain the hydrochloride salt.
- This method offers high yields and purity.
- It requires careful control of reaction conditions to prevent side reactions.
- Suitable for laboratory synthesis and small-scale production.
| Parameter | Conditions | Notes |
|---|---|---|
| Activation reagent | Ethyl chloroformate or methyl sulfate | For ester formation and methylation |
| Base | N-methylmorpholine or similar | Mild base to facilitate ester formation |
| Temperature | 0°C – 25°C | Controls side reactions |
| Reaction time | 15 min – 1 hour | For ester formation |
| Final acidification | Hydrochloric acid or sulfuric acid | To form hydrochloride salt |
Summary of Key Parameters and Conditions
| Preparation Method | Solvent | Alkylating agent | Base | Temperature | Reaction Time | pH Adjustment | Yield | Remarks |
|---|---|---|---|---|---|---|---|---|
| Classical Alkylation | Methanol | 2-Chloroethyl methyl ether | NaOH, KOH | 20–50°C | 2–8 hours | Acidic (HCl) | Variable | Widely used, straightforward |
| One-Pot Sulfurous Gas Method | Aqueous | Methyl sulfate | NaOH, NaNO₂ | 20–40°C | 1–5 hours | Acidic (H₂SO₄) | High | Environmentally friendly, scalable |
| Ester Activation | - | Ethyl chloroformate | NMM | 0–25°C | 15 min–1 hour | Acidic | High | Precise control required |
Chemical Reactions Analysis
Types of Reactions: O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
Introduction to O-(2-Methoxyethyl)-N-methylhydroxylamine Hydrochloride
This compound, commonly referred to as methoxyamine hydrochloride, is an alkoxyamine compound with significant applications in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its scientific research applications, emphasizing its role as a chemical intermediate, therapeutic agent, and its use in nucleic acid modifications.
Organic Synthesis
Methoxyamine hydrochloride is primarily utilized as a reagent in organic synthesis. It serves as an important intermediate for the preparation of various pharmaceuticals and agrochemicals. Notably, it has been used in the synthesis of:
- Cephalosporins : This class of antibiotics benefits from methoxyamine as a precursor, enhancing the synthesis of cephalofruxin and sulfamethoxazole .
- Functional Dyes : The compound is involved in producing low-toxin farm chemicals and new herbicides, demonstrating its versatility in agricultural applications .
Medicinal Chemistry
In medicinal chemistry, methoxyamine hydrochloride exhibits potential therapeutic properties:
- Chemotherapeutic Adjuvant : It has been identified as a compound with potential chemotherapeutic adjuvant activity, enhancing the efficacy of certain cancer treatments .
- Improving Muscular Quality : Recent patents indicate its use in methods aimed at improving muscular quality in mammals, suggesting a role in enhancing physical performance or recovery .
Nucleic Acid Modifications
Methoxyamine hydrochloride is also significant in the field of nucleic acid chemistry:
- Modified Oligonucleotides : The compound is utilized to create modified oligonucleotides that demonstrate increased resistance to nucleases. Specifically, it has been used to synthesize chimeric oligonucleotides with enhanced stability and therapeutic potential against various diseases .
Table 1: Examples of Modified Oligonucleotides Utilizing Methoxyamine Hydrochloride
| Compound Name | Chemical Structure | Disease Target | Status |
|---|---|---|---|
| Fomivirsen | PS | CMV retinitis | Approved |
| Mipomersen | 2′-OMoE chimera | HoFH | Approved |
| Nusinersen | 2′-OMoE chimera | SMA | Approved |
| Inotersen | 2′-OMoE chimera | hATTR | Approved |
Case Study 1: Nuclease Resistance Enhancement
A study demonstrated that oligonucleotides modified with O-(2-Methoxyethyl)-N-methylhydroxylamine exhibited significantly improved resistance to nuclease degradation compared to unmodified counterparts. This enhancement was crucial for developing effective antisense therapies targeting specific genetic conditions .
Case Study 2: Therapeutic Applications
Research into the therapeutic applications of methoxyamine hydrochloride revealed its potential as an adjunct therapy in cancer treatment regimens. By improving drug efficacy and reducing side effects, this compound could play a vital role in future cancer therapies .
Mechanism of Action
The mechanism of action of O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The compound can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of hydroxylamine derivatives with modifications on the oxygen or nitrogen atoms. Key analogues include:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride | - | C₄H₁₁ClNO₂ | ~139.59* | 2-Methoxyethyl-O, methyl-N substituents |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | C₂H₈ClNO | 97.54 | Methyl groups on both N and O |
| N-Methylhydroxylamine hydrochloride | 4229-44-1 | CH₆ClNO | 83.52 | Methyl-N, unsubstituted O |
| O-Ethylhydroxylamine hydrochloride | 5470-11-1 | C₂H₈ClNO | 97.54 | Ethyl-O substituent |
| O-Benzylhydroxylamine hydrochloride | 2687-43-6 | C₇H₁₀ClNO | 159.62 | Benzyl-O substituent |
*Calculated based on molecular formula.
Key Insight : The 2-methoxyethyl group in the target compound confers greater hydrophilicity and metabolic stability compared to alkyl or aromatic substituents in analogues like O-ethyl or O-benzyl derivatives .
Physicochemical Properties
The 2-methoxyethyl group enhances solubility in aqueous and polar organic solvents, making the target compound advantageous for bioconjugation and ASO synthesis .
Pharmacokinetic and Pharmacodynamic Profiles
The 2′-O-(2-methoxyethyl) modification in ASOs (e.g., nusinersen in SPINRAZA®) demonstrates:
- Enhanced Plasma Stability : Reduced exonuclease-mediated degradation compared to unmodified or methylated ASOs .
- Tissue Accumulation : Prolonged half-life in liver and kidney (16–60 hours) due to sustained tissue retention .
- Species Consistency : Similar pharmacokinetic profiles across primates and rodents, supporting translational research .
Research Findings and Data Tables
Table 1: Pharmacokinetic Comparison of 2′-O-(2-Methoxyethyl) ASOs vs. Unmodified ASOs
| Parameter | 2′-O-(2-Methoxyethyl) ASOs | Unmodified ASOs |
|---|---|---|
| Plasma Half-life | 30–45 minutes | <10 minutes |
| Tissue Half-life (Liver) | 16–60 hours | 2–5 hours |
| Urinary Excretion | <13% of dose | >30% of dose |
Biological Activity
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological properties. The presence of the methoxyethyl group enhances its solubility and interaction with biological membranes, which is crucial for its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been reported to inhibit chymase activity, which is involved in various inflammatory and fibrotic diseases. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Reactive Oxygen Species (ROS) Modulation : The compound may influence the production of ROS, which play a critical role in cell signaling and homeostasis. By modulating ROS levels, it could exert protective effects against oxidative stress-related damage .
- Antisense Activity : this compound has shown promise as an antisense agent, with modifications leading to improved RNA affinity and nuclease resistance. This property is particularly relevant in the context of gene therapy .
Therapeutic Applications
Research indicates that this compound may have various therapeutic applications:
- Respiratory Diseases : Due to its chymase inhibitory action, it is being investigated for treating bronchial asthma and COPD .
- Cancer Treatment : The compound's ability to interfere with nucleic acid interactions suggests potential applications in cancer therapy by targeting specific gene expressions .
- Cardiovascular Health : Its effects on oxidative stress may also position it as a candidate for treating cardiovascular diseases, including hypertension and myocardial infarction .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Chymase Inhibition Study :
- Antisense Oligonucleotide Applications :
- Oxidative Stress Modulation :
Data Tables
Q & A
Q. What are the key physicochemical properties of O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride relevant to its handling in laboratory settings?
The compound’s molecular formula (C₄H₁₂ClNO₂) and molecular weight (149.6 g/mol) are critical for stoichiometric calculations. It is hygroscopic and should be stored in a cool, dry environment under inert gas to prevent hydrolysis. Stability data suggest it is chemically stable under neutral pH but prone to degradation under acidic or alkaline conditions . Handling requires PPE (gloves, goggles) due to its irritant properties .
Q. What synthetic routes are commonly employed for the preparation of this compound?
A typical method involves nucleophilic substitution: N-methylhydroxylamine reacts with 2-methoxyethyl chloride in a polar solvent (e.g., ethanol) under reflux. The hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid. Purification is achieved via recrystallization from acetone/ether mixtures . Alternative routes may use Mitsunobu reactions or reductive alkylation, but these require careful control of reaction stoichiometry to avoid byproducts .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile reagent for introducing methoxyethyl-protected hydroxylamine groups. Common uses include:
- Synthesis of modified nucleosides (e.g., antisense oligonucleotides with 2′-O-methoxyethyl groups to enhance RNA binding and nuclease resistance) .
- Preparation of covalent inhibitors via hydroxylamine-mediated conjugation to carbonyl groups .
Advanced Research Questions
Q. How does the 2-methoxyethyl group influence the reactivity of this compound compared to N-methylhydroxylamine hydrochloride?
The methoxyethyl group increases steric hindrance, reducing nucleophilicity in SN2 reactions. However, the ether oxygen enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions under mild conditions. Electronic effects from the methoxy group also stabilize transition states in conjugate additions, as observed in oligonucleotide modifications .
Q. What methodological considerations are critical when using this compound in oligonucleotide synthesis?
Key factors include:
- Protection strategies : Use acid-labile protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxylamine moiety to prevent premature deprotection .
- Coupling efficiency : Optimize phosphoramidite chemistry with activators like 1H-tetrazole to achieve >95% coupling yields .
- Purification : Reverse-phase HPLC with ion-pairing agents (triethylammonium acetate) ensures removal of truncated sequences .
Q. How can conflicting NMR and mass spectrometry data for this compound be resolved during characterization?
Discrepancies may arise from hygroscopicity (leading to hydrated species in MS) or residual solvents in NMR. Solutions include:
Q. What stability challenges arise in aqueous solutions, and how can degradation products be identified?
Hydrolysis at extremes of pH (≤3 or ≥9) generates N-methylhydroxylamine and 2-methoxyethanol. Degradation is monitored via:
- LC-MS : Detect fragments at m/z 61 (N-methylhydroxylamine) and 76 (2-methoxyethanol) .
- pH-stat titration : Track acid/base consumption in real time .
Q. What innovations have emerged in its use for covalent inhibitor design?
Recent advances include:
- Targeted prodrug activation : Methoxyethyl groups improve pharmacokinetics by masking reactive hydroxylamine sites until enzymatic cleavage in target tissues .
- Photocatalytic coupling : Visible-light-mediated reactions enable spatiotemporal control in biological systems .
Methodological Best Practices
- Storage : Store at −20°C under argon; avoid exposure to light and moisture .
- Reaction optimization : Screen solvents (acetonitrile, THF) and bases (DIPEA, pyridine) to minimize side reactions in nucleophilic substitutions .
- Safety : Use fume hoods for handling powdered forms to prevent inhalation of irritant dust .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
